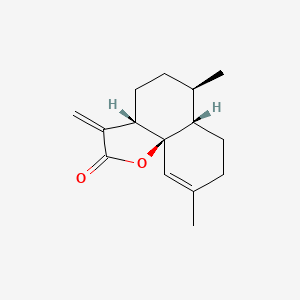
Acide tiludronique
Vue d'ensemble
Description
Synthesis Analysis
Tiludronic acid is synthesized as part of the bisphosphonate family, characterized by a (Cchlorophenyl)thiomethylene side chain on the carbon atom of the basic P-C-P structure. This chemical configuration provides tiludronic acid with its unique properties, allowing for binding affinity to the calcified bone matrix and exerting specific antiosteoclastic activity (Reginster & Reginster, 1992).
Molecular Structure Analysis
The molecular structure of tiludronic acid, featuring a bisphosphonate core with a (4-chlorophenylthio) methylene group, plays a crucial role in its mechanism of action. This structure is instrumental in the drug's ability to bind to bone mineral surfaces, thus inhibiting osteoclast-mediated bone resorption (Bonjour et al., 1995).
Chemical Reactions and Properties
Tiludronic acid interacts with bone tissue by binding to hydroxyapatite, affecting osteoclast activity. It inhibits the osteoclast-mediated bone resorption process through a mechanism that may involve the inhibition of the mevalonate pathway, crucial for osteoclast function. This property underlines its application in treating diseases characterized by excessive bone resorption (Murakami et al., 1995; Murakami et al., 1997).
Physical Properties Analysis
The pharmacokinetics of tiludronic acid, including its absorption, distribution, metabolism, and excretion, are critical for understanding its efficacy and safety profile. Tiludronic acid exhibits low and variable oral bioavailability, with approximately 6% absorption. Its elimination half-life ranges from 40 to 60 hours in subjects with normal renal function, highlighting the drug's prolonged activity in the body (Sansom et al., 1995).
Chemical Properties Analysis
The chemical properties of tiludronic acid, including its stability, solubility, and interaction with biological molecules, contribute to its therapeutic effects. Its high affinity for bone tissue and the inhibition of osteoclastic activity are central to its use in treating bone-related diseases. The drug's chemical interactions at the cellular level, particularly with enzymes involved in bone resorption, are areas of significant research interest (David et al., 1996).
Applications De Recherche Scientifique
Traitement de la maladie osseuse de Paget
L'acide tiludronique est utilisé pour le traitement de la maladie osseuse de Paget (ostéite déformante) en médecine humaine {svg_1} {svg_2}. Cette maladie se caractérise par une dégradation et une formation excessives d'os, ce qui entraîne des os élargis et déformés. L'this compound aide à ralentir le processus de résorption osseuse, permettant ainsi de gérer les symptômes de cette maladie {svg_3} {svg_4}.
Médecine vétérinaire : Maladie naviculaire
En médecine vétérinaire, l'this compound est utilisé pour traiter la maladie naviculaire chez les chevaux {svg_5}. La maladie naviculaire est une affection qui affecte l'os naviculaire du sabot du cheval et peut causer une boiterie importante. L'this compound aide à gérer cette affection en réduisant la résorption osseuse {svg_6}.
Médecine vétérinaire : Éperon osseux
L'this compound est également utilisé pour traiter l'éperon osseux chez les chevaux {svg_7}. L'éperon osseux est une maladie articulaire dégénérative qui affecte les articulations inférieures du jarret d'un cheval. En réduisant la résorption osseuse, l'this compound peut aider à gérer les symptômes de cette affection {svg_8}.
Arthrose chez les chevaux
L'this compound a été utilisé principalement pour le traitement des maladies chez les chevaux qui sont associées à une ostéolyse inappropriée, telle que l'arthrose {svg_9}. Il a été spécifiquement démontré qu'il améliorait la boiterie chez les chevaux atteints d'arthrose des articulations distales du jarret {svg_10}.
Affections de la colonne vertébrale chez les chevaux
L'this compound a également été utilisé pour traiter des affections de la colonne vertébrale chez les chevaux {svg_11}. En réduisant la résorption osseuse, il peut aider à gérer la douleur et à améliorer la mobilité chez les chevaux souffrant de ces affections {svg_12}.
Recherche sur le mécanisme d'action
Le mécanisme d'action de l'this compound fait l'objet de recherches scientifiques {svg_13} {svg_14}. En tant que bisphosphonate non azoté, l'this compound inhibe les ostéoclastes, les principales cellules responsables de la dégradation osseuse {svg_15}. Cela en fait un outil précieux pour étudier le métabolisme osseux et le rôle des ostéoclastes {svg_16} {svg_17}.
Mécanisme D'action
Tiludronic acid, also known as Tiludronate, is a bisphosphonate used for the treatment of Paget’s disease of bone . Here is a detailed overview of its mechanism of action:
Target of Action
The primary target of Tiludronic acid is osteoclasts , the cells responsible for the breakdown of bone required for bone remodeling . By inhibiting these cells, Tiludronic acid prevents the resorption of bone .
Mode of Action
Tiludronic acid is taken into the bone where it binds to hydroxyapatite . Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act .
Biochemical Pathways
Non-nitrogenous bisphosphonates like Tiludronic acid are metabolized by osteoclasts to compounds that replace a portion of the adenosine triphosphate (ATP) molecule, rendering it non-functional . These non-functional molecules then competitively inhibit ATP in the cell, reducing cell energy and leading to apoptosis . This results in decreased levels of osteoclasts, subsequently reducing the degree of breakdown of bone and bone turnover .
Pharmacokinetics
Tiludronic acid has an oral bioavailability of 2-11% with an average of 6% . A single 400mg dose of Tiludronic acid reaches a C max of 3.35±1.07mg/L, with a T max of 1.7—0.9h, and an AUC of 27.2±9.0mg*h/L . The duration of action is quite long due to the slow clearance from the bone, and the therapeutic window is wide .
Result of Action
The inhibition of osteoclasts by Tiludronic acid leads to a reduction in bone resorption . This results in a decrease in the degree of breakdown of bone and bone turnover . The disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption .
Action Environment
The action of Tiludronic acid is influenced by the environment within the bone. The acidification caused by bone resorption by osteoclasts is a key factor in the release of the bisphosphonate and its subsequent uptake by osteoclasts . The slow clearance from the bone also contributes to the long duration of action .
Safety and Hazards
Patients should be counselled regarding the risk of upper GI mucosal irritation as well as gastric and duodenal ulcers . It’s also important to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO6P2S/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14/h1-4,7H,(H2,9,10,11)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJJVAGXPKPDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(P(=O)(O)O)P(=O)(O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO6P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
149845-07-8 (disodium) | |
| Record name | Tiludronic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089987064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10237966 | |
| Record name | Tiludronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tiludronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.97e+00 g/L | |
| Record name | Tiludronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Tiludronate inhibits protein-tyrosine-phosphatase, which increases tyrosine phosphorylation, and disrupts podosome formation. Tiludronic acid also inhibits V-ATPases in the osteoclast, though the exact subunits are unknown, preventing F-actin from forming podosomes. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. | |
| Record name | Tiludronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01133 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
89987-06-4 | |
| Record name | Tiludronate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89987-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiludronic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089987064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiludronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01133 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tiludronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P,P'-[[(4-chlorophenyl)thio]methylene]bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TILUDRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PNS59HP4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tiludronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



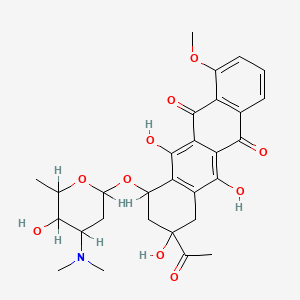
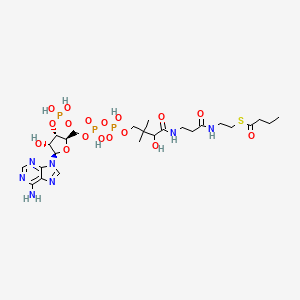
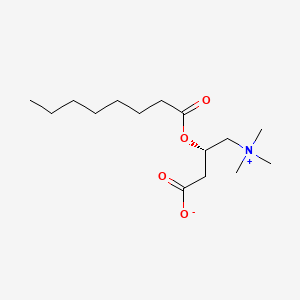
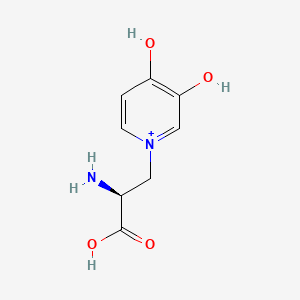
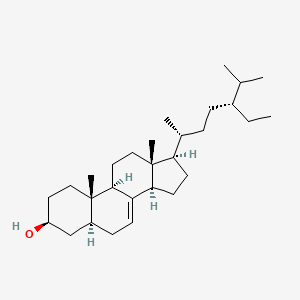
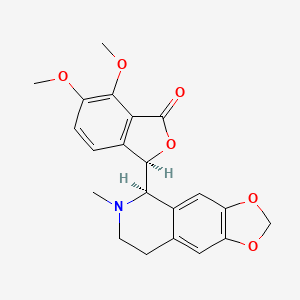

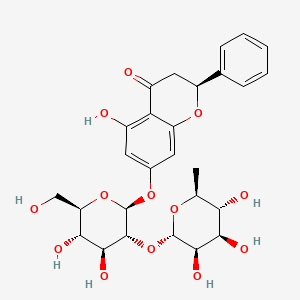



![4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-1-cyclohexanecarboxamide](/img/structure/B1194787.png)
